N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14797498
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O3 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C25H23N3O3/c1-16(29)26-18-12-14-19(15-13-18)27-24(30)22-20-10-6-7-11-21(20)25(31)28(2)23(22)17-8-4-3-5-9-17/h3-15,22-23H,1-2H3,(H,26,29)(H,27,30) |
| Standard InChI Key | OZWXHQNMQFLFFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 |
Introduction
N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound belonging to the class of tetrahydroisoquinoline derivatives. It features a unique structural configuration that includes an acetylamino group and a phenyl group, which are significant for its chemical reactivity and biological properties. The compound's molecular formula is often reported as C₂₅H₂₃N₃O₃, although there is some variation in the literature regarding its exact molecular formula and weight .
Synthesis and Chemical Reactions
The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Techniques like chromatography may be employed for purification.
The compound can undergo various chemical reactions, which are significant for modifying its structure to enhance biological activity or improve pharmacokinetic properties. These reactions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Biological Activity and Potential Applications
Research indicates that N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exhibits significant biological activity. It has been studied for its potential therapeutic applications in treating diseases such as cancer and neurological disorders. The compound may interact with specific enzymes or receptors, modulating their activity and influencing various cellular processes.
| Application | Description |
|---|---|
| Cancer Treatment | Potential anticancer properties due to interaction with cellular targets. |
| Neurological Disorders | Investigated for its effects on neurological pathways and potential therapeutic benefits. |
Mechanism of Action
The mechanism of action for N-[4-(acetylamino)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves binding to specific biological targets such as enzymes or receptors. Upon binding, the compound may modulate their activity, leading to alterations in cellular processes like signal transduction or gene expression. Detailed biochemical studies are necessary to elucidate these pathways further.
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